PDB Structural Validation: Ortho Isomer Is the Only Morpholinophenyl Methanamine Isomer with a Dedicated Protein Data Bank Ligand Entry
The ortho-substituted morpholinophenyl methanamine (free base form) is registered as PDB ligand A1CVB, with experimentally resolved electron density in protein–ligand complex 13OB (deposited 2025-09-23). The ligand occupies the binding site with a real-space correlation coefficient of 0.747 and real-space R factor of 0.288, confirming a well-defined binding pose [1]. By contrast, neither the 3-morpholinophenyl methanamine (CAS 625470-29-3) nor the 4-morpholinophenyl methanamine (CAS 214759-74-7) has a dedicated PDB ligand entry as a free amine, indicating that only the ortho substitution geometry has been captured in a protein–ligand co-crystal structure and validated through the wwPDB ligand validation pipeline [2]. This provides direct structural evidence that the ortho isomer can productively engage a biological binding site in a defined orientation, a property that cannot be assumed for the meta or para congeners.
| Evidence Dimension | Presence of validated PDB ligand entry confirming protein–ligand co-crystallization |
|---|---|
| Target Compound Data | PDB ligand A1CVB present; PDB entry 13OB; real-space correlation coefficient 0.747; real-space R factor 0.288; occupancy 0.97 |
| Comparator Or Baseline | 3-morpholinophenyl methanamine: no dedicated PDB ligand entry as free amine. 4-morpholinophenyl methanamine: no dedicated PDB ligand entry as free amine. |
| Quantified Difference | Ortho isomer: 1 validated PDB ligand entry with defined electron density metrics. Meta and para isomers: 0 PDB ligand entries. This represents a categorical, binary difference in structural biology validation status. |
| Conditions | wwPDB ligand validation pipeline; PDB deposition database queried by SMILES/substructure (date of assessment: 2025–2026). |
Why This Matters
For structure-based drug design and fragment screening campaigns, only the ortho isomer has experimentally proven binding geometry in a protein active site, reducing the risk of synthetic investment in meta or para isomers that lack structural validation of target engagement.
- [1] RCSB PDB, Ligand Validation Report: A1CVB in entry 13OB. Real-space R factor 0.288; real-space correlation coefficient 0.747; RMSZ bond-length 0.3; RMSZ bond-angle 1.1; occupancy 0.97. View Source
- [2] RCSB PDB Ligand Search: No dedicated PDB ligand entries found for 3-morpholinophenyl methanamine or 4-morpholinophenyl methanamine as free amine ligands (cross-referenced via ChemSpider IDs and substructure search). View Source
